Chromozym PK

説明

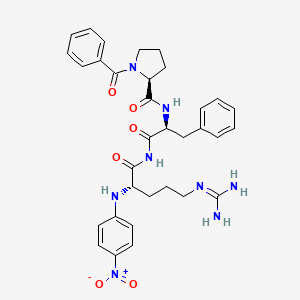

特性

CAS番号 |

58840-30-5 |

|---|---|

分子式 |

C33H38N8O6 |

分子量 |

642.7 g/mol |

IUPAC名 |

(2S)-1-benzoyl-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C33H38N8O6/c34-33(35)36-19-7-13-26(37-24-15-17-25(18-16-24)41(46)47)29(42)39-30(43)27(21-22-9-3-1-4-10-22)38-31(44)28-14-8-20-40(28)32(45)23-11-5-2-6-12-23/h1-6,9-12,15-18,26-28,37H,7-8,13-14,19-21H2,(H,38,44)(H4,34,35,36)(H,39,42,43)/t26-,27-,28-/m0/s1 |

InChIキー |

GAMRKVOQYKERQN-KCHLEUMXSA-N |

SMILES |

C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(=O)C(CCCN=C(N)N)NC4=CC=C(C=C4)[N+](=O)[O-] |

異性体SMILES |

C1C[C@H](N(C1)C(=O)C2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC(=O)[C@H](CCCN=C(N)N)NC4=CC=C(C=C4)[N+](=O)[O-] |

正規SMILES |

C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(=O)C(CCCN=C(N)N)NC4=CC=C(C=C4)[N+](=O)[O-] |

外観 |

Solid powder |

他のCAS番号 |

58840-30-5 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

enzoyl-Pro-Phe-Arg-p-nitroanilide benzoyl-prolyl-phenylalanyl-arginine-p-nitroanilide Chromozym PK chromozym PK monohydrochloride |

製品の起源 |

United States |

what is Chromozym PK mechanism of action

Executive Summary

Chromozym PK (Chemical Name: Benzoyl-Pro-Phe-Arg-p-nitroanilide acetate) is a specialized chromogenic substrate engineered for the kinetic determination of plasma kallikrein (PKa) activity. Its primary utility lies in the Quality Control (QC) of human blood products, specifically for the quantification of Prekallikrein Activator (PKA) in albumin and immunoglobulin solutions, as mandated by the European Pharmacopoeia (Ph. Eur. 2.6.15).[1]

This guide delineates the molecular mechanism of Chromozym PK, its kinetic behavior, and the critical methodological frameworks required for high-precision assays in drug development and biological standardization.

Molecular Architecture & Mechanism of Action

Chemical Identity

-

Chemical Name: Benzoyl-L-prolyl-L-phenylalanyl-L-arginine-4-nitroanilide acetate[1]

-

Abbreviation: Bz-Pro-Phe-Arg-pNA

-

Molecular Formula:

(Acetate salt) -

Molecular Weight: ~702.8 g/mol

Mechanistic Principle

Chromozym PK functions as a synthetic mimic of the C-terminal sequence of Bradykinin (-Pro-Phe-Arg), the natural physiological cleavage site of plasma kallikrein on High Molecular Weight Kininogen (HMWK).

The mechanism relies on the specific proteolytic cleavage of the amide bond between the C-terminal Arginine (Arg) and the para-nitroaniline (pNA) chromophore.

The Reaction:

-

Binding: Plasma Kallikrein (Enzyme) recognizes the Pro-Phe-Arg peptide sequence.

-

Catalysis: The serine protease active site attacks the amide bond.

-

Release: The reaction releases free p-nitroaniline (pNA).

-

Detection: While the intact substrate is colorless, free pNA exhibits a distinct yellow color with a maximum absorbance at 405 nm .

Reaction Equation:

Visualization of Signaling & Reaction Pathway

Figure 1: Enzymatic hydrolysis pathway of Chromozym PK by Plasma Kallikrein.

Kinetic Profiling & Specificity

Specificity Profile

Chromozym PK is highly selective for Plasma Kallikrein .[4] While it mimics the kininogen cleavage site, it exhibits distinct specificity profiles compared to other serine proteases.

| Enzyme | Relative Reactivity | Notes |

| Plasma Kallikrein | 100% | Primary Target. High affinity. |

| Glandular Kallikrein | Low | Different substrate preference (often prefers Arg-Ser bond). |

| Thrombin | < 5% | Minimal cross-reactivity at standard assay pH. |

| Plasmin | Moderate | Can cleave if concentration is high; requires inhibition in complex fluids. |

| Factor Xa | Negligible | Does not recognize the Pro-Phe-Arg motif effectively. |

Kinetic Parameters

The reaction follows Michaelis-Menten kinetics. The rate of pNA formation (

- (Michaelis Constant): Approximately 0.15 - 0.20 mM (varies slightly by buffer ionic strength).

-

Working Concentration: Assays typically use 0.5 - 1.5 mM substrate to ensure saturation (

). -

Linearity: The reaction is linear over a wide range of enzyme concentrations, making it ideal for quantitative end-point or kinetic assays.

Methodological Framework: Prekallikrein Activator (PKA) Assay[7]

The most critical application of Chromozym PK is the detection of Prekallikrein Activator (PKA) in fractionated plasma products (e.g., Albumin, Immunoglobulins). PKA can cause hypotension in patients; thus, its limit is strictly regulated (e.g., < 35 IU/mL).

The Two-Stage Assay Principle (Ph. Eur. 2.6.15)

Because Chromozym PK detects Kallikrein, not PKA directly, the assay is performed in two stages:

-

Activation Phase: PKA in the sample converts exogenous Prekallikrein (PK) into Kallikrein (PKa).[1]

-

Detection Phase: The generated Kallikrein cleaves Chromozym PK.[5]

Assay Workflow Diagram

Figure 2: Two-stage workflow for PKA determination using Chromozym PK.

Detailed Experimental Protocol

Objective: Quantification of PKA in Human Albumin Solution (20%).

Reagents

-

Buffer A (Equilibration): 6.055 g Tris, 1.17 g NaCl, 50 mg Hexadimethrine bromide (Polybrene), pH 8.0.

-

Buffer B (Assay Buffer): 6.055 g Tris, 8.77 g NaCl, pH 8.0.[1]

-

Prekallikrein Substrate: Standardized Prekallikrein fraction (PKA-free).

-

Chromozym PK Solution: 1.5 mM in Buffer B.

-

PKA Standard: Calibrated against the International Standard (e.g., WHO 3rd IS).[7]

Step-by-Step Procedure

-

Sample Preparation:

-

Dilute the test sample (Albumin) and PKA Standard with Buffer B.

-

Note: Immunoglobulin samples may require specific "Sample Blank" preparations to account for endogenous color or proteases.

-

-

Stage 1: Activation

-

Stage 2: Substrate Cleavage

-

Add 200 µL of pre-warmed Chromozym PK solution.

-

Mix immediately.

-

-

Measurement:

-

Place in a temperature-controlled spectrophotometer (37°C).

-

Record Absorbance (

) every minute for 5–10 minutes. -

Calculate the rate of change:

.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-

-

Calculation:

-

Correct

by subtracting the Blank (Buffer + Prekallikrein + Chromozym, no sample). -

Plot the Standard Curve (PKA IU/mL vs.

). -

Interpolate sample activity.

-

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| High Blank | Contaminated Prekallikrein | Ensure Prekallikrein source is PKA-free. Use Polybrene to prevent contact activation. |

| Non-Linear Rate | Substrate Depletion | Dilute sample further; ensure Chromozym PK is > 0.5 mM. |

| Low Sensitivity | Expired Chromozym | Verify substrate stability (solution stable 4 weeks at 4°C). |

References

-

European Pharmacopoeia (Ph.[1][7] Eur.) . (2020).[7] 2.6.15. Prekallikrein Activator. European Directorate for the Quality of Medicines (EDQM).[7]

-

Roche Diagnostics. (2023).

-

Longstaff, C., et al. (2005). Development of an updated assay for prekallikrein activator in albumin and immunoglobulin therapeutics. Vox Sanguinis, 88(2), 122-130.

-

Amiral, J., & Seghatchian, J. (2019). Revisiting the activation of the contact system: A focus on the role of Factor XII and Prekallikrein. Transfusion and Apheresis Science.

Sources

- 1. biotoxik.it [biotoxik.it]

- 2. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chromozym PK 90% (enzymatic), powder, pkg of 20 mg | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scientificlabs.ie [scientificlabs.ie]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. WHO/BS/2019.2357 WHO 3rd IS for Prekallikrein Activator [who.int]

- 8. mdpi.com [mdpi.com]

- 9. Kallikrein directly interacts with and activates Factor IX, resulting in thrombin generation and fibrin formation independent of Factor XI - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Chromozym PK: A Chromogenic Substrate for Plasma Kallikrein

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate cascade of physiological and pathophysiological events, the plasma kallikrein-kinin system (KKS) plays a pivotal role in inflammation, blood pressure regulation, coagulation, and pain signaling. Central to the study of this system is the accurate measurement of plasma kallikrein (PKa) activity. Chromozym PK, a chromogenic substrate, has emerged as a critical tool for researchers and clinicians to quantitatively assess the enzymatic activity of plasma kallikrein. This guide provides a comprehensive technical overview of Chromozym PK, including its chemical properties, the principles of its application in enzymatic assays, detailed experimental protocols, and an exploration of its significance in various research and drug development contexts.

The Kallikrein-Kinin System: A Brief Overview

The kallikrein-kinin system is a complex network of proteins that, upon activation, leads to the release of the potent inflammatory mediator bradykinin.[1][2] This system is initiated by the activation of Factor XII, which in turn activates prekallikrein to plasma kallikrein. Plasma kallikrein then cleaves high-molecular-weight kininogen (HMWK) to release bradykinin.[1][2][3] The activity of plasma kallikrein is a critical control point in this cascade, and its dysregulation is implicated in various diseases, including hereditary angioedema.[4]

I. Chromozym PK: Chemical and Physical Properties

Chromozym PK is a synthetic oligopeptide covalently linked to a chromophore, p-nitroaniline (pNA). Its chemical name is Benzoyl-prolyl-phenylalanyl-arginine-4-nitranilide-acetate .

Chemical Structure

The chemical structure of Chromozym PK is specifically designed to be a high-affinity substrate for plasma kallikrein. The peptide sequence, Pro-Phe-Arg, mimics the natural cleavage site of plasma kallikrein in its native substrate, high-molecular-weight kininogen. The N-terminus is protected by a benzoyl group, and the C-terminal arginine is linked to p-nitroaniline.

Caption: Schematic representation of the Chromozym PK molecule.

Molecular Properties

| Property | Value | Source |

| Synonym | Benzoyl-prolyl-phenylalanyl-arginine-4-nitranilide-acetate | |

| Molecular Formula | C33H39N8O6COOCH3 | |

| Molecular Weight | 702.9 g/mol | |

| Appearance | White to yellowish powder | |

| Solubility | Soluble in aqueous buffers |

II. Principle of the Chromogenic Assay

The utility of Chromozym PK lies in its ability to produce a quantifiable color change upon enzymatic cleavage by plasma kallikrein. The core principle of the assay is the enzymatic hydrolysis of the amide bond between the arginine residue of the peptide and the p-nitroaniline molecule.

The Enzymatic Reaction:

Plasma kallikrein specifically recognizes and cleaves the peptide sequence of Chromozym PK. This cleavage releases the p-nitroaniline (pNA) chromophore. While Chromozym PK itself is colorless, free pNA in solution has a distinct yellow color and exhibits a strong absorbance at a wavelength of 405 nm.

The rate of pNA release, and therefore the rate of color development, is directly proportional to the enzymatic activity of plasma kallikrein in the sample. This relationship allows for the precise quantification of kallikrein activity by measuring the change in absorbance at 405 nm over time.

Caption: Enzymatic cleavage of Chromozym PK by plasma kallikrein.

III. Experimental Protocol for Plasma Kallikrein Activity Assay

This section provides a detailed, step-by-step methodology for the determination of plasma kallikrein activity using Chromozym PK. The protocol is designed to be a self-validating system, with explanations for the causality behind experimental choices.

A. Reagent Preparation and Handling

1. Chromozym PK Stock Solution (e.g., 1.3 mM):

-

Dissolve the appropriate amount of Chromozym PK powder in distilled water.

-

Rationale: A stock solution allows for accurate and reproducible addition of the substrate to the reaction mixture.

-

Storage: The aqueous solution is stable for at least 4 weeks when stored at 2 to 8 °C.

2. Assay Buffer (e.g., Tris-HCl buffer, pH 7.8):

-

Prepare a Tris buffer with a pH of 7.8.[5]

-

Rationale: This pH is optimal for plasma kallikrein activity.

-

The buffer may also contain activators such as Mg2+ (e.g., 3.0 mM).

-

Rationale: Divalent metal ions like Mg2+, Mn2+, Fe2+, and Zn2+ can act as activators for the enzyme.

3. Plasma Sample Collection and Preparation:

-

Collect blood in 0.1 mol/L sodium citrate (9 parts blood to 1 part citrate).[5][6]

-

Rationale: Citrate is an anticoagulant that chelates calcium, preventing coagulation.

-

Centrifuge at 2000 x g for 20 minutes at 15-25°C to obtain platelet-poor plasma.[5][6]

-

Critical Note: To avoid low-temperature activation of prekallikrein, plasma should be kept at 15-25°C and used within a few hours, or immediately frozen at -20°C or below.[5][6]

4. Prekallikrein Activator (Optional, for prekallikrein measurement):

-

To measure total prekallikrein, it must first be activated to kallikrein. This can be achieved using activators like dextran sulfate or Factor XIIa.[5][7]

-

Rationale: This step ensures that the entire pool of prekallikrein is converted to its active form for measurement.

B. Assay Procedure

The assay can be performed using either an initial rate method or an acid-stopped (endpoint) method.[5]

Initial Rate Method:

-

Pre-warm the assay buffer and plasma sample to 37°C.

-

In a cuvette, mix the diluted plasma sample with the assay buffer.

-

Initiate the reaction by adding the Chromozym PK stock solution to a final working concentration of approximately 0.5 mM.

-

Immediately place the cuvette in a spectrophotometer set to 405 nm and 37°C.

-

Record the change in absorbance per minute (ΔA/min).

Acid-Stopped Method:

-

Follow steps 1 and 2 of the initial rate method.

-

Add the Chromozym PK stock solution and incubate the reaction mixture at 37°C for a fixed period (e.g., 10 minutes).[6]

-

Stop the reaction by adding a strong acid, such as 20% acetic acid or 2% citric acid.[5][6]

-

Read the final absorbance at 405 nm.

C. Data Analysis and Interpretation

The activity of plasma kallikrein is calculated from the rate of p-nitroaniline formation. A standard curve can be generated using a calibration plasma with a known prekallikrein concentration.[5] The kallikrein activity in the unknown sample is then determined by comparing its ΔA/min or final absorbance to the standard curve.[5]

Caption: General workflow for the plasma kallikrein activity assay.

IV. Scientific Integrity and Validation

For any assay to be trustworthy, it must be validated. The use of Chromozym PK in a well-controlled experimental setup provides a self-validating system.

Key Validation Parameters:

-

Linearity: The assay should demonstrate a linear relationship between kallikrein concentration and the measured activity within a defined range.[8]

-

Precision: The assay should have low intra- and inter-assay variability.

-

Specificity: The substrate should be highly specific for plasma kallikrein, with minimal cleavage by other plasma proteases.[9]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the sensitivity of the assay.

Potential Interferences:

-

Other Proteases: While Chromozym PK is relatively specific, other proteases that recognize arginine residues may cause some background cleavage.[10]

-

Hemolysis, Icterus, and Lipemia: These conditions in the plasma sample can interfere with the absorbance reading at 405 nm. A plasma blank is recommended for such samples.[5]

-

Endogenous Inhibitors: Plasma contains natural inhibitors of kallikrein, which can affect the measured activity.

V. Applications in Research and Drug Development

The measurement of plasma kallikrein activity using Chromozym PK has numerous applications:

-

Diagnosis and Monitoring of Hereditary Angioedema (HAE): HAE is often characterized by excessive kallikrein activity. Assays using Chromozym PK can aid in the diagnosis and monitoring of treatment efficacy.[4]

-

Drug Discovery and Development: Chromozym PK is an essential tool for screening and characterizing inhibitors of plasma kallikrein, which are being developed as therapeutics for HAE and other inflammatory conditions.

-

Basic Research: This assay is widely used in basic research to investigate the role of the kallikrein-kinin system in various physiological and pathological processes.

-

Biocompatibility Studies: The activation of the contact system, including prekallikrein, is a key consideration in the development of medical devices that come into contact with blood.

VI. Conclusion

Chromozym PK is a robust and reliable tool for the quantitative determination of plasma kallikrein activity. Its well-defined chemical structure, coupled with a straightforward and sensitive chromogenic assay principle, makes it an indispensable reagent for researchers, scientists, and drug development professionals working in the fields of hematology, inflammation, and cardiovascular disease. By understanding the technical nuances of its application, as outlined in this guide, users can ensure the generation of accurate and reproducible data, thereby advancing our understanding of the kallikrein-kinin system and facilitating the development of novel therapeutics.

References

-

Banu, F., Zou, H. E., & Long, A. T. (2024). A mechanistic model of in vitro plasma activation to evaluate therapeutic kallikrein-kinin system inhibitors. PLOS Computational Biology, 20(11), e1012581. [Link]

-

Dick, W., Cullmann, W., Müller, N., & Adler, K. (1981). Factor XII assay with the chromogenic substrate chromozym PK. Journal of Clinical Chemistry and Clinical Biochemistry, 19(6), 357–361. [Link]

-

ENDOTELL AG. (n.d.). Plasma Prekallikrein Method Sheet. Retrieved from [Link]

-

de Maat, S., & Maas, C. (2021). Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond. Frontiers in Medicine, 8, 758501. [Link]

-

Stormorken, H., Baklund, A., Gallimore, M., & Ritland, S. (1978). Chromogenic substrate assay of plasma prekallikrein. Haemostasis, 7(2-3), 69–75. [Link]

-

Ito, R., Statland, B. E., & Schifman, R. B. (1981). Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302. Clinical Chemistry, 27(4), 586–593. [Link]

-

Kovacs, B., & Tufano, M. (2020). Interferences in quantitative immunochemical methods. Biochemia Medica, 30(2), 020501. [Link]

-

Marlu, R., Hodin, S., & Pernod, G. (2024). Patterns of C1-Inhibitor Plasma Levels and Kinin–Kallikrein System Activation in Relation to COVID-19 Severity. International Journal of Molecular Sciences, 25(23), 14891. [Link]

-

Partridge, M. A., Gardner, I., & Rhyne, P. (2013). Minimizing target interference in PK immunoassays: new approaches for low-pH-sample treatment. Bioanalysis, 5(15), 1835–1846. [Link]

-

Ismail, A. A. (2017). Interferences in Immunoassay. Journal of Clinical & Experimental Pathology, 7(5), 1000325. [Link]

-

Schmaier, A. H. (2002). The plasma kallikrein-kinin system counterbalances the renin-angiotensin system. The Journal of Clinical Investigation, 109(8), 1007–1009. [Link]

-

Doi, M., Shioi, Y., & Sasa, T. (1986). Purification and characterization of benzoyl-L-arginine p-nitroanilide hydrolase from etiolated leaves of Zea mays. Archives of Biochemistry and Biophysics, 250(2), 358–363. [Link]

-

Kenniston, J. A., Faucette, R. F., Martik, D., Comeau, S. R., Lindberg, A. P., Kopacz, K. J., ... & Ladner, R. C. (2014). Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody. Journal of Biological Chemistry, 289(34), 23596–23607. [Link]

-

Ito, R., Schifman, R. B., & Statland, B. E. (1981). Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302. Clinical Chemistry, 27(4), 586–593. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzoyl-DL-arginine p-nitroanilide. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. content-assets.jci.org [content-assets.jci.org]

- 3. Frontiers | Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond [frontiersin.org]

- 4. A mechanistic model of in vitro plasma activation to evaluate therapeutic kallikrein-kinin system inhibitors | PLOS Computational Biology [journals.plos.org]

- 5. endotell.ch [endotell.ch]

- 6. diapharma.com [diapharma.com]

- 7. Assaying plasma prekallikrein (PPK) by a chromogenic based method: analytical considerations and reference values in healthy adults, the pregnant woman, and the neonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Factor XII assay with the chromogenic substrate chromozym PK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

Technical Guide: Chromozym PK (Bz-Pro-Phe-Arg-pNA)

CAS Number: 58840-30-5 Target Enzyme: Plasma Kallikrein (EC 3.4.21.[1]34) Primary Application: Quantification of Prekallikrein Activator (PKA) in Biologicals[1]

Executive Summary

Chromozym PK (Benzoyl-Pro-Phe-Arg-p-nitroanilide) is a synthetic chromogenic substrate designed for the specific and sensitive determination of plasma kallikrein activity.[1][2][3] Its primary industrial utility lies in the quality control of human blood products—specifically albumin and immunoglobulin solutions—where it serves as the detection effector in the Prekallikrein Activator (PKA) assay.

PKA is a critical process contaminant that can cause hypotension (via bradykinin release) if infused into patients.[1] Consequently, regulatory bodies like the European Pharmacopoeia (Ph. Eur.) mandate strict limits on PKA levels. Chromozym PK allows for the kinetic quantification of this contaminant by acting as a surrogate substrate for the kallikrein generated during the assay.

Chemical & Physical Profile

| Property | Specification |

| Chemical Name | N-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine-p-nitroanilide |

| Common Name | Chromozym PK |

| CAS Number | 58840-30-5 |

| Molecular Formula | |

| Molecular Weight | ~642.71 Da |

| Solubility | Soluble in water (up to ~10 mM), often supplied as HCl or Acetate salt |

| 405 nm (p-Nitroaniline) | |

| Stability | Stable at 2-8°C (dry).[1] Working solutions (aq) stable for ~4 weeks at 4°C. |

Structural Significance

The tripeptide sequence Bz-Pro-Phe-Arg mimics the C-terminal cleavage site of Kininogen, the natural substrate of plasma kallikrein. The N-terminal Benzoyl group blocks aminopeptidase degradation, while the C-terminal p-nitroaniline (pNA) group serves as the chromophore.[1]

Mechanistic Principles

The detection system relies on a proteolytic cascade. In a typical PKA assay, the sample (containing the contaminant PKA) is incubated with an excess of Prekallikrein. The PKA converts Prekallikrein to Kallikrein.[4][5][6] This newly formed Kallikrein then cleaves Chromozym PK, releasing p-nitroaniline (pNA).[1][4][7] The rate of pNA release is directly proportional to the amount of Kallikrein, which in turn is proportional to the PKA in the original sample.

Reaction Pathway Diagram[1][2]

Caption: The proteolytic cascade utilized in PKA assays. PKA activates Prekallikrein; the resulting Kallikrein hydrolyzes Chromozym PK.[4][5]

Experimental Protocol: PKA Determination

Based on European Pharmacopoeia (Ph.[1] Eur.) 2.6.15 guidelines.[1]

Reagents Preparation[1][2][5][9]

-

Buffer A (Tris-Cl): 50 mM Tris, 12 mM NaCl, pH 7.8 at 37°C.

-

Chromozym PK Solution: Reconstitute to 1.5 mM in distilled water.

-

Prekallikrein Reagent: A fraction of human plasma containing prekallikrein but free of kallikrein and PKA. (Critical for low background).

-

PKA Standard: International Standard (e.g., from NIBSC) calibrated in International Units (IU).[1][4]

Workflow Diagram

Caption: Step-by-step workflow for the kinetic determination of Prekallikrein Activator using Chromozym PK.

Detailed Procedure

-

Blank Preparation: Prepare a "Sample Blank" containing the sample + buffer (no Prekallikrein) to correct for any endogenous protease activity in the sample itself.

-

Incubation (Activation): Mix 25 µL of diluted sample (or standard) with 100 µL of Prekallikrein reagent. Incubate at 37°C. Note: Incubation time varies by specific SOP but is typically 10–45 minutes to allow full activation.

-

Reaction Initiation: Add 1.0 mL of pre-warmed Chromozym PK solution. Mix immediately.

-

Measurement: Transfer to a cuvette (path length 1 cm) or read in a microplate reader at 405 nm .

-

Recording: Record absorbance changes (

) for at least 3–5 minutes. The reaction should be linear.

Data Analysis & Validation

Calculation of Activity

Calculate the change in absorbance per minute (

Comparative Substrate Analysis

While Chromozym PK is the industry standard for this CAS number, it is often compared with S-2302.

| Feature | Chromozym PK (Bz-Pro-Phe-Arg-pNA) | S-2302 (H-D-Pro-Phe-Arg-pNA) |

| Affinity ( | Higher | Lower |

| Specificity | High for Plasma Kallikrein | High for Plasma Kallikrein |

| Solubility | Moderate | High |

| Cost | Generally lower | Generally higher |

| Regulatory Status | Widely accepted in Ph.[1] Eur. monographs | Widely accepted in Ph. Eur. monographs |

Troubleshooting & Optimization (Expertise Pillar)

1. High Background Absorbance (Blank):

-

Cause: Endogenous proteases in the albumin/IgG sample or spontaneous hydrolysis of the substrate.

-

Solution: Ensure the substrate solution is fresh and clear. If the sample blank is high, check for bacterial contamination in the sample, which can secrete proteases.

2. Non-Linear Kinetics:

-

Cause: Substrate depletion or product inhibition.

-

Solution: Dilute the sample further.[8] The assay assumes zero-order kinetics where

.[1] If the reaction is too fast, the substrate concentration drops below saturation, curving the plot.

3. Variability in Replicates:

-

Cause: Temperature fluctuations.

-

Solution: Plasma Kallikrein activity is highly temperature-dependent.[1] Ensure the cuvette holder or plate reader is strictly maintained at 37°C ± 0.5°C.

4. Spontaneous Hydrolysis:

-

Observation: The substrate solution turns yellow upon storage.

-

Prevention:[1] Store the lyophilized powder with desiccant. Once reconstituted, keep at 4°C and use within the validated stability window (typically 2–4 weeks). Discard if

(path length 1 cm) against water.[1]

References

-

European Pharmacopoeia (Ph.[8][9][10] Eur.) . 2.6.[9][10]15. Prekallikrein Activator. European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link][1]

-

Kerry, P. J., et al. (1985).[4] Standardisation of prekallikrein activator (PKA): the 1st International Standard for PKA.[4] British Journal of Haematology, 60(2), 345-352.[1] [Link]

-

Amundsen, E., et al. (1979). Chromogenic Substrate Assays. In: Scully M.F., Kakkar V.V. (eds) Chromogenic Peptide Substrates.[1][3][4][7] Churchill Livingstone, Edinburgh.

Sources

- 1. medkoo.com [medkoo.com]

- 2. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prekallikrein activator (PKA) - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 5. PreKallikrein Activator Assay Kit - EP [tecomedical.com]

- 6. Kallikrein directly interacts with and activates Factor IX, resulting in thrombin generation and fibrin formation independent of Factor XI - PMC [pmc.ncbi.nlm.nih.gov]

- 7. endotell.ch [endotell.ch]

- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 9. ema.europa.eu [ema.europa.eu]

- 10. casss.org [casss.org]

Precision Quantitation of Plasma Kallikrein: A Mechanistic Guide to the Chromozym PK Assay

Executive Summary

This technical guide delineates the operational principles, biochemical mechanisms, and validation protocols for assaying Plasma Kallikrein (PK) using the chromogenic substrate Chromozym PK (Bz-Pro-Phe-Arg-pNA). Designed for researchers in hemostasis and biopharmaceutical quality control, this document moves beyond basic package inserts to explain the causality of the assay. It specifically addresses the critical application of detecting Prekallikrein Activator (PKA) in blood products—a mandatory safety test under European Pharmacopoeia (Ph. Eur. 2.6.15).[1][2]

Part 1: The Mechanistic Core

Chemical Architecture of Chromozym PK

The specificity of the Chromozym PK assay relies on the tripeptide sequence Benzoyl-Prolyl-Phenylalanyl-Arginine-p-nitroanilide (Bz-Pro-Phe-Arg-pNA).[3] This sequence mimics the C-terminal cleavage site of High Molecular Weight Kininogen (HMWK), the natural substrate of plasma kallikrein.

-

Recognition Site: The Pro-Phe-Arg sequence fits into the S3-S2-S1 specificity pockets of the kallikrein active site.

-

The Scissile Bond: The amide bond between the Arginine (Arg) and the para-nitroaniline (pNA) chromophore is the target of enzymatic hydrolysis.

-

Signal Generation: Intact Chromozym PK is colorless. Upon cleavage, free pNA is released.[4][5] pNA exhibits a strong absorbance at 405 nm (yellow color), allowing for kinetic quantification.

Reaction Kinetics

The reaction follows Michaelis-Menten kinetics, where the rate of pNA release is directly proportional to the enzymatic activity of Kallikrein, provided the substrate is in excess (saturation conditions).

Figure 1: Enzymatic hydrolysis mechanism of Chromozym PK. The release of pNA is the rate-limiting step measured photometrically.

Part 2: The Biological Context

Understanding the assay requires contextualizing PK within the Contact Activation System . In biopharmaceutical production (e.g., Albumin, IVIG), the presence of Factor XIIa (Prekallikrein Activator, PKA) can dangerously generate Bradykinin in patients, leading to hypotension.

The assay can be configured in two modes:

-

PK Assay: Measures active Kallikrein directly.[2]

-

PKA Assay (Regulatory): Measures the potential of a sample (containing FXIIa) to activate exogenous Prekallikrein into Kallikrein.

Figure 2: The Contact Activation Pathway. In PKA assays, the sample provides FXIIa, which activates the added Prekallikrein reagent.[6]

Part 3: Assay Architecture & Validation

To ensure Trustworthiness and Scientific Integrity , the assay must be treated as a self-validating system.

Critical Parameters

| Parameter | Specification | Rationale |

| Wavelength | 405 nm | Peak absorbance of free pNA. |

| Temperature | 37°C (± 0.5°C) | Enzymatic activity is temperature-dependent. Deviations cause kinetic errors. |

| pH | 7.8 - 8.0 | Optimal catalytic efficiency for PK. Acidic pH inhibits activity; highly alkaline pH causes spontaneous hydrolysis. |

| Linearity | Essential for valid quantification. |

Specificity & Interference

While Chromozym PK is optimized for Kallikrein, it is a serine protease substrate.

-

Interference: Plasmin and Thrombin can also cleave the substrate.

-

Mitigation:

-

Plasmin:[7] Use Aprotinin or specific inhibitors if contamination is suspected, or run a parallel control with Chromozym PL (plasmin-specific).

-

Thrombin: Usually not present in serum/plasma fractions used for PKA testing, but can be inhibited with Hirudin if necessary.

-

Part 4: Detailed Experimental Protocol

Note: This protocol is optimized for a kinetic determination of Kallikrein-like activity, adaptable for PKA determination according to Ph. Eur. 2.6.15.[1][2]

Reagent Preparation

-

Buffer (Tris-NaCl):

-

50 mM Tris-HCl, 113 mM NaCl, pH 7.8 at 37°C.

-

Why: Ionic strength mimics physiological conditions; pH 7.8 is the enzymatic optimum.

-

-

Chromozym PK Substrate Solution:

-

Prekallikrein Reagent (For PKA Assays only):

-

A standardized preparation of Prekallikrein (often from pooled plasma) is required if measuring the activator (FXIIa) levels.[6]

-

Assay Workflow (Kinetic Method)

The kinetic method is preferred over end-point methods due to higher precision and the ability to detect non-linearity (substrate depletion).

-

Pre-warm Buffer and Substrate to 37°C.

-

Pipette into a semi-micro cuvette or 96-well plate:

-

Buffer: 1000 µL (adjust volume for microplates, maintaining ratio).

-

Sample: 100 µL (Plasma or Albumin fraction).

-

-

Incubation: Incubate for 1–2 minutes at 37°C to equilibrate.

-

Start Reaction: Add 200 µL Chromozym PK substrate . Mix immediately and thoroughly.

-

Measurement:

-

Read absorbance at 405 nm .

-

Record

(change in absorbance) per minute over a 3-5 minute window. -

Ensure the curve is linear (

).

-

Calculation (The "Self-Validating" Math)

To calculate activity without a standard curve (absolute method), use the Lambert-Beer law.

- : Slope of the reaction.

- : Total reaction volume (mL).

- : Sample volume (mL).

-

: Extinction coefficient of pNA at 405 nm (

- : Light path (1 cm for cuvettes; variable for plates—use pathlength correction).

Part 5: Troubleshooting & Optimization

Scenario 1: High Background Absorbance

-

Cause: Turbid samples (lipemia) or hemolysis.

-

Solution: Use a sample blank (Sample + Buffer, no substrate) and subtract this baseline. For high turbidity, centrifuge samples at 10,000 x g prior to assay.

Scenario 2: Non-Linear Kinetics (Curve flattens)

-

Cause: Substrate depletion. The enzyme concentration is too high.

-

Solution: Dilute the sample 1:2 or 1:5 with Buffer and re-run. Multiply the final result by the dilution factor.

Scenario 3: Low Sensitivity

-

Cause: Substrate degradation or incorrect pH.

-

Solution: Check pH of the final reaction mix (must be 7.8).[6][13] Verify substrate quality by running a positive control (Trypsin or known PK standard).

References

-

European Pharmacopoeia (Ph.[1][2][9][14] Eur.) . (2024).[10][14] 2.6.15. Prekallikrein Activator. European Directorate for the Quality of Medicines (EDQM).[14]

-

Gallimore, M. J., et al. (1982).[5] "Simple chromogenic peptide substrate assays for determining prekallikrein, kallikrein inhibitor and kallikrein-like activity in human plasma." Thrombosis Research, 25(4), 293-298.

-

Roche Diagnostics. (2023). Chromozym PK: Instructions for Use. Roche CustomBiotech.[10]

-

Sigma-Aldrich. (2024). Product Information: Chromozym PK. Merck/Sigma-Aldrich.

-

TGA (Therapeutic Goods Administration). (2005). Prekallikrein Activator Assay Principle. Australian Government Department of Health.

Sources

- 1. biotoxik.it [biotoxik.it]

- 2. tga.gov.au [tga.gov.au]

- 3. Distinct structural mechanisms determine substrate affinity and kinase activity of protein kinase Cα - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chromozym PK 90% (enzymatic), powder, pkg of 20 mg | Sigma-Aldrich [sigmaaldrich.com]

- 5. coachrom.com [coachrom.com]

- 6. endotell.ch [endotell.ch]

- 7. karger.com [karger.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. tecomedical.com [tecomedical.com]

- 10. custombiotech.roche.com [custombiotech.roche.com]

- 11. tecomedical.com [tecomedical.com]

- 12. scientificlabs.ie [scientificlabs.ie]

- 13. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 14. Publication on the establishment study for PKA in Albumin BRP replacement batches now online - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

Precision Profiling of the Kallikrein-Kinin System: A Technical Guide to Chromozym PK Applications

Executive Summary

The Kallikrein-Kinin System (KKS) is a complex metabolic cascade pivotal in inflammation, coagulation, and blood pressure regulation. At the heart of KKS quantification lies Chromozym PK , a specific chromogenic substrate designed to measure Plasma Kallikrein (PK) activity. This guide provides a rigorous technical analysis of Chromozym PK, detailing its chemical kinetics, assay protocols, and critical role in drug development and biological quality control (QC). By synthesizing kinetic data with field-proven methodologies, this document serves as a blueprint for researchers seeking high-fidelity KKS profiling.

Technical Profile: Chromozym PK

Chromozym PK is a synthetic tripeptide substrate that mimics the natural cleavage site of plasma kallikrein on High Molecular Weight Kininogen (HMWK).

Chemical Identity & Mechanism

-

Chemical Name: Benzoyl-L-Prolyl-L-Phenylalanyl-L-Arginine-4-nitroanilide (Bz-Pro-Phe-Arg-pNA).

-

Molecular Formula:

[1] -

Molecular Weight: ~679.2 g/mol (hydrochloride salt).

-

Reaction Mechanism: Plasma Kallikrein acts as a serine protease, cleaving the amide bond between the Arginine (Arg) residue and the p-nitroaniline (pNA) group. This release transforms the solution from colorless to yellow, quantifiable at 405 nm .

Kinetic Considerations

Unlike its analog S-2302 (H-D-Pro-Phe-Arg-pNA), Chromozym PK utilizes a benzoyl blocking group on the N-terminus rather than the D-isomer configuration.

-

Specificity: Highly specific for Plasma Kallikrein but exhibits minor cross-reactivity with Plasmin.

-

Optimal Concentration: Kinetic studies suggest an optimal working concentration of 1.5 mM , significantly higher than the

of S-2302 (~0.22 mM), indicating different binding affinities. -

Correlation: Comparative studies between Chromozym PK and S-2302 often yield a linear relationship (

), suggesting Chromozym PK may yield lower molar absorbance rates under identical conditions, necessitating specific standard curves.

Figure 1: Proteolytic cleavage mechanism of Chromozym PK. The enzymatic hydrolysis releases pNA, allowing photometric quantification.[2]

The Kallikrein-Kinin Pathway Context

To apply Chromozym PK effectively, one must understand its insertion point in the KKS cascade. Plasma Kallikrein is generated from Prekallikrein by Factor XIIa (Hageman Factor).

Figure 2: The KKS Cascade. Chromozym PK serves as a surrogate substrate for Kallikrein, bypassing the natural HMWK pathway for precise enzymatic measurement.

Experimental Workflows & Protocols

A. Prekallikrein Activator (PKA) Assay

This assay is critical for the quality control of blood products (e.g., Albumin, IVIG) to ensure they do not contain dangerous levels of activated factors that could induce hypotension.

Principle: The sample is incubated with a Prekallikrein (PK) fraction.[3] If PKA (Factor XIIa) is present in the sample, it converts PK to Kallikrein. The generated Kallikrein then cleaves Chromozym PK.

Protocol Steps:

-

Sample Preparation: Dilute therapeutic protein samples (e.g., 1:10) in Tris-HCl buffer (pH 7.9).

-

Prekallikrein Addition: Add a standardized Prekallikrein substrate (fraction containing PK but no activators).

-

Activation Phase: Incubate at 37°C for 10–15 minutes. This allows any PKA in the sample to generate Kallikrein.

-

Substrate Addition: Add Chromozym PK (1.5 mM final conc).

-

Measurement: Monitor

(Kinetic Mode) or incubate for 10 min and stop with 20% Acetic Acid (Endpoint Mode).

Self-Validating Control:

-

Blank: Run a buffer blank to measure spontaneous hydrolysis.

-

Negative Control: Sample without Prekallikrein addition (measures endogenous Kallikrein in the sample, not Activator).

B. Plasma Kallikrein Inhibition Assay

Used in drug discovery to screen for small molecule inhibitors or antibodies (e.g., Lanadelumab surrogates).

Data Presentation: Inhibition Kinetics

| Component | Volume ( | Role |

| Buffer (Tris-HCl pH 7.8) | 150 | Reaction Environment |

| Purified Plasma Kallikrein | 25 | Enzyme Source |

| Test Inhibitor | 25 | Variable (Drug Candidate) |

| Incubate 10 min @ 37°C | - | Allow Binding equilibrium |

| Chromozym PK (1.5 mM) | 50 | Substrate (Initiator) |

| Total Volume | 250 |

Calculation:

Scientific Integrity: Validation & Troubleshooting

The "Self-Validating" System

To ensure Trustworthiness (E-E-A-T), every assay must distinguish signal from noise. Chromozym PK is specific, but not absolute.

-

Plasmin Interference:

-

Problem: Plasmin can cleave Bz-Pro-Phe-Arg-pNA.[4]

-

Solution: Run a parallel well with S-2251 (Plasmin-specific substrate). If S-2251 signal is low, the Chromozym PK signal is authentic Kallikrein.

-

-

-Macroglobulin Complex:

-

Problem: Kallikrein bound to

-macroglobulin retains amidolytic activity (cleaves small substrates) but loses proteolytic activity (cannot cleave HMWK). -

Interpretation: Chromozym PK measures total amidolytic potential, which may overestimate the physiologic kinin-releasing potential.

-

-

Background Subtraction:

-

Always subtract the "Sample Blank" (Sample + Buffer + Substrate, no activator) to account for endogenous colored compounds (bilirubin) or pre-existing active enzymes.

-

Quantifying Units

Activity is often expressed in nkat/L (nanokatals per liter).

-

(Extinction coeff. of pNA at 405 nm)

- = Light path (usually 1 cm or 0.6 cm for microplates).

References

-

Pentapharm/Sigma-Aldrich. Chromozym PK Product Information & Application Note. Benzoyl-Pro-Phe-Arg-pNA chemical data and assay conditions.

-

Gallimore, M. J., et al. (1982). Simple chromogenic peptide substrate assays for determining prekallikrein, kallikrein inhibitor and kallikrein-like activity in human plasma.[5][6] Thrombosis Research.[1][5][6]

-

European Pharmacopoeia. Prekallikrein Activator Assay in Albumin and Immunoglobulin Solutions. (Standard regulatory protocol utilizing chromogenic substrates).[3][6]

-

Friberger, P. (1982). Chromogenic peptide substrates.[1] Their use for the assay of factors in the fibrinolytic and plasma kallikrein-kinin systems. Scandinavian Journal of Clinical and Laboratory Investigation.

-

Abcam. Plasma Kallikrein Assay Kit Protocol (ab241042). Modern adaptation of pNA-based cleavage assays.[4]

Sources

- 1. N-Benzoyl-Pro-Phe-Arg-p-nitroanilide protease substrate 59188-28-2 [sigmaaldrich.com]

- 2. endotell.ch [endotell.ch]

- 3. Development of an updated assay for prekallikrein activator in albumin and immunoglobulin therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. diapharma.com [diapharma.com]

- 6. coachrom.com [coachrom.com]

Precision Profiling of Serine Proteases: A Technical Guide to Chromozym PK

This guide provides an in-depth technical framework for the identification and quantification of serine proteases—specifically Plasma Kallikrein (PK)—using the chromogenic substrate Chromozym PK . It is designed for application scientists and drug development professionals requiring high-fidelity assay protocols.

Executive Summary

In the landscape of serine protease characterization, Chromozym PK (Benzoyl-Pro-Phe-Arg-pNA) serves as a critical tool for monitoring the Contact Activation System (CAS). While primarily designed for Plasma Kallikrein (PK) , its utility extends to inhibitor screening and quality control in plasma fractionation. This guide delineates the biochemical causality of the assay, provides a self-validating experimental protocol, and establishes a rigorous framework for data interpretation, moving beyond basic instruction to experimental mastery.

Mechanistic Foundation

Chemical Architecture and Specificity

Chromozym PK is a synthetic tripeptide substrate mimicking the cleavage site of the natural substrate, Kininogen.

-

Sequence: Benzoyl-Pro-Phe-Arg-p-nitroaniline (Bz-Pro-Phe-Arg-pNA).[1]

-

Mechanism: Serine proteases (specifically PK) recognize the Arg residue at the P1 position. The catalytic triad of the enzyme hydrolyzes the amide bond between Arginine and the p-nitroaniline (pNA) chromophore.

-

Readout: The release of free pNA results in a bathochromic shift, measurable at 405 nm (yellow color).

Specificity Profile

While highly selective for Plasma Kallikrein, Chromozym PK is an arginine-directed substrate.[2] Specificity is achieved not just by the substrate sequence, but by the assay conditions (inhibitors and activation steps).

-

Primary Target: Plasma Kallikrein (

mM). -

Potential Cross-Reactivity: Plasmin, Thrombin (minimized by using specific inhibitors like soybean trypsin inhibitor or selecting specific activation windows).

Reaction Pathway Diagram

The following diagram illustrates the kinetic pathway from zymogen activation to chromogenic signal generation.

Figure 1: Kinetic pathway of Chromozym PK hydrolysis. Prekallikrein is converted to active Kallikrein, which then processes the substrate to release the chromophore.

Experimental Protocol: Plasma Kallikrein Assay

This protocol is designed for the quantification of Prekallikrein (after activation) or active Kallikrein in citrated plasma or purified systems.

Reagent Preparation

| Reagent | Composition | Preparation/Notes |

| Buffer A (Assay Buffer) | 50 mM Tris-HCl, pH 7.8, 0.15 M NaCl | Store at 4°C. pH is critical; adjust at 37°C if possible. |

| Substrate Solution | 1.5 mM Chromozym PK | Dissolve in ultrapure water. Stable for 4 weeks at 4°C. |

| Activator (For Plasma) | Dextran Sulfate (25 mg/L) | Prepare in Buffer A. Activates Prekallikrein to Kallikrein. |

| Stop Solution | 20% Acetic Acid | Used for endpoint assays only.[3] |

Workflow: Kinetic Determination

Objective: Measure the rate of pNA formation (

-

Sample Preparation:

-

Plasma:[1][2][3][4][5][6][7][8][9] Mix 100 µL citrated plasma with 100 µL Activator (Dextran Sulfate). Incubate at 0°C (ice bath) for 7 minutes . (Note: Cold activation is more efficient for Dextran Sulfate activation of the contact system).

-

Purified Enzyme: Dilute in Buffer A to approx. 0.2–1.0 U/mL. Keep on ice.

-

-

Assay Setup (in cuvette or 96-well plate):

-

Pre-warm Buffer A to 37°C.

-

Blank: 800 µL Buffer A + 100 µL Sample (to correct for sample color).

-

Test: 800 µL Buffer A + 100 µL Substrate Solution (Chromozym PK).

-

-

Reaction Initiation:

-

Add 100 µL Sample to the Test cuvette/well.

-

Mix immediately by inversion or pipetting.

-

-

Measurement:

-

Monitor Absorbance at 405 nm at 37°C.

-

Record

per minute over a linear range (typically 1–5 minutes).

-

Workflow Diagram

Figure 2: Step-by-step experimental workflow for Chromozym PK assays.

Data Analysis & Calculation

To ensure trustworthiness, calculations must be derived from first principles using the Beer-Lambert Law.

Formula for Activity (Units/mL):

- : Change in absorbance per minute.[1][4][7]

- : Total reaction volume (e.g., 1.0 mL).

- : Volume of sample added (e.g., 0.1 mL).

-

: Extinction coefficient of pNA at 405 nm (

- : Light path length (1 cm for standard cuvettes; must adjust for microplates).

- : Dilution factor of the sample (if pre-diluted).

Unit Definition: One Unit (U) is the amount of enzyme that hydrolyzes 1.0 µmol of substrate per minute at 37°C.

Validation & Troubleshooting (E-E-A-T)

As an expert practitioner, recognize that "activity" is relative to the specific conditions.

Specificity Verification

If analyzing complex biological fluids (e.g., cell lysates), verify that the signal is truly Kallikrein:

-

Inhibitor Check: Pre-incubate sample with Soybean Trypsin Inhibitor (SBTI) . PK is inhibited by SBTI. If activity remains, it may be due to other proteases.

-

Aprotinin: Aprotinin is a potent inhibitor of PK (

). Use it as a negative control.

Common Pitfalls

-

Turbidity: Plasma lipids can cause high background. Always run a sample blank (Sample + Buffer, no substrate).

-

Spontaneous Hydrolysis: Substrate solutions can degrade. If the blank rate is

, prepare fresh substrate. -

Temperature Drift: Serine proteases are highly temperature-sensitive. Ensure the cuvette holder is thermostated to 37°C

0.5°C.

References

-

Friberger, P. (1982). Chromogenic peptide substrates. Their use for the assay of factors in the fibrinolytic and the plasma kallikrein-kinin systems. Scandinavian Journal of Clinical and Laboratory Investigation. Supplementum, 162, 1–298.

-

Gallimore, M. J., et al. (1982).[6] Simple chromogenic peptide substrate assays for determining prekallikrein, kallikrein inhibitor and kallikrein-like activity in human plasma.[2][5][6] Thrombosis Research, 25(4), 293-298.

-

Roche Diagnostics. (2020). Chromozym PK Technical Data Sheet. Sigma-Aldrich.[10]

-

Kluft, C. (1978). Determination of prekallikrein in human plasma: optimal conditions for activating prekallikrein. Journal of Laboratory and Clinical Medicine, 91(1), 83-98.

Sources

- 1. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. endotell.ch [endotell.ch]

- 4. Assaying plasma prekallikrein (PPK) by a chromogenic based method: analytical considerations and reference values in healthy adults, the pregnant woman, and the neonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. diapharma.com [diapharma.com]

- 7. Chromozym PK 90% (enzymatic), powder, pkg of 20 mg | Sigma-Aldrich [sigmaaldrich.com]

- 8. Kinetic analysis of plasminogen activation by purified plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics of inhibition of human plasma kallikrein by a site-specific modified inhibitor Arg15-aprotinin: evaluation using a microplate system and comparison with other proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Technical Comparative Guide: Chromozym PK vs. Fluorogenic Kallikrein Substrates

Executive Summary

In the characterization of the contact activation system, specifically Plasma Kallikrein (PK), researchers often face a binary choice between robust chromogenic substrates (Chromozym PK) and highly sensitive fluorogenic variants (e.g., Z-Phe-Arg-AMC).

This guide serves as a technical decision framework. Chromozym PK (Bz-Pro-Phe-Arg-pNA) remains the gold standard for Quality Control (QC) and plasma fractionation due to its linearity and resistance to optical interference. Conversely, fluorogenic substrates are indispensable for High-Throughput Screening (HTS) and picomolar kinetic studies, provided that Inner Filter Effects (IFE) are mathematically corrected.

Mechanistic Foundations

Understanding the chemical causality of signal generation is prerequisite to assay optimization. Both substrate classes utilize a tripeptide sequence specific to the S1-S3 pockets of Plasma Kallikrein, but their signal transduction mechanisms differ fundamentally.

Chemical Architecture

-

Chromozym PK: The peptide moiety (Benzoyl-Pro-Phe-Arg) is linked via an amide bond to p-nitroaniline (pNA). Upon cleavage by the serine protease triad (His-Asp-Ser) of Kallikrein, pNA is released. pNA is a yellow chromophore with a molar extinction coefficient (

) of ~10,400 -

Fluorogenic Substrates (e.g., Z-Phe-Arg-AMC): The peptide is coupled to 7-amino-4-methylcoumarin (AMC).[1][2] Intact, the substrate has low fluorescence due to quenching by the peptide bond. Cleavage releases free AMC, which exhibits strong fluorescence (Excitation: ~360 nm, Emission: ~460 nm).

Comparative Mechanism Diagram

Figure 1: Mechanistic divergence between chromogenic and fluorogenic signal transduction.

Comparative Technical Analysis

The choice of substrate dictates the dynamic range and susceptibility to interference. The following data consolidates field performance metrics.

Table 1: Technical Specifications Matrix

| Feature | Chromozym PK (Chromogenic) | Z-Phe-Arg-AMC (Fluorogenic) |

| Detection Limit (LOD) | Nanomolar ( | Picomolar ( |

| Dynamic Range | 2-3 logs (Linear) | 4-5 logs (Sigmoidal w/o correction) |

| Signal Stability | High (pNA is stable for hours) | Moderate (AMC prone to photobleaching) |

| Plasma Interference | Low (Kinetic reads subtract turbidity) | High (Quenching by hemoglobin/bilirubin) |

| Throughput Suitability | Standard (96-well) | High (384/1536-well) |

| Primary Artifact | Background hydrolysis (slow) | Inner Filter Effect (IFE) |

Expert Insight: While fluorogenic assays offer superior sensitivity, they are non-linear at high substrate concentrations due to the Inner Filter Effect (IFE) .[3] This occurs when the substrate or plasma components absorb the excitation light before it reaches the fluorophore, or re-absorb the emitted light.[3] Chromogenic assays follow the Beer-Lambert law more strictly, making them "forgiving" in routine QC environments.

Experimental Protocols

To ensure reproducibility, we utilize a standardized Tris-BSA buffer system. Phosphate buffers are avoided to prevent precipitation with calcium if downstream coagulation factors are introduced.

Reagent Preparation

-

Assay Buffer (pH 7.8):

-

50 mM Tris-HCl

-

100 mM NaCl (Physiological ionic strength is critical for

) -

0.1% (w/v) BSA (High purity, protease-free) – Crucial to prevent enzyme adsorption to plasticware.

-

Note: Adjust pH at 25°C or 37°C specifically, as Tris has a high temperature coefficient (

).

-

-

Substrate Stock:

-

Chromozym PK: Reconstitute in HPLC-grade water to 10 mM. Stable for 4 weeks at 4°C.

-

Fluorogenic (AMC): Dissolve in DMSO to 10 mM. Store aliquots at -20°C. Avoid freeze-thaw cycles.

-

Standard Assay Workflow (Kinetic Mode)

The kinetic read (slope calculation) is superior to endpoint measurement as it eliminates background interference from the sample matrix.

Figure 2: Kinetic assay workflow for Plasma Kallikrein activity.

Protocol Steps

-

Activation: Mix 10

plasma with 10 -

Dilution: Add 80

Assay Buffer. -

Substrate Addition: Add 10-20

substrate stock (Final conc: ~0.5 mM for Chromozym, ~50 -

Measurement:

-

Calculation: Determine

or

Advanced Optimization & Troubleshooting

Correcting for Inner Filter Effect (Fluorogenic Only)

If utilizing high concentrations of fluorogenic substrate (>50

-

Correction: Use the formula:

Where

Specificity Controls

Chromozym PK is primarily cleaved by Plasma Kallikrein but can show minor reactivity with Factor XIIa.

-

Validation: Always run a "Soybean Trypsin Inhibitor" (SBTI) control. SBTI inhibits Plasma Kallikrein but not Factor XIIa. If activity persists in the presence of SBTI, your signal is contaminated by FXIIa.

Substrate Depletion

For Chromozym PK, ensure that the total change in absorbance (

References

-

Fisher, C.A., et al. (1997). "Kinetics of inhibition of human plasma kallikrein by a site-specific modified inhibitor Arg15-aprotinin." Journal of Laboratory and Clinical Medicine. Available at:

-

Lakowicz, J.R. (2006).[10] Principles of Fluorescence Spectroscopy. Springer.[11] (Standard text for IFE correction principles).

-

Roche Diagnostics. (2023). "Chromozym PK Product Sheet." Available at:

- Gallimore, M.J., & Friberger, P. (1982). "Simple chromogenic peptide substrate assays for determining prekallikrein, plasma kallikrein and kallikrein inhibition." Thrombosis Research.

Sources

- 1. Z-Phe-Arg 7-amido-4-methylcoumarin kallikrein substrate 65147-22-0 [sigmaaldrich.com]

- 2. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]

- 3. static.horiba.com [static.horiba.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. endotell.ch [endotell.ch]

- 7. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 8. Fluorogenic and chromogenic substrates used in bacterial diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biocompare.com [biocompare.com]

- 10. sw.pharma.hr [sw.pharma.hr]

- 11. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Basic Kinetics of Chromozym PK Hydrolysis by Kallikrein: A Technical Guide

Executive Summary

This technical guide details the kinetic principles and experimental protocols for monitoring the hydrolysis of Chromozym PK (Benzoyl-Pro-Phe-Arg-p-nitroanilide) by the serine protease plasma kallikrein (EC 3.4.21.34). Designed for assay development scientists and enzymologists, this document moves beyond basic package inserts to explore the mechanistic causality, critical control points (pH, ionic strength), and mathematical frameworks required to derive accurate kinetic constants (

Mechanistic Principles

The Reaction Chemistry

Chromozym PK is a synthetic chromogenic substrate designed to mimic the C-terminal cleavage site of bradykinin, the natural physiological substrate of plasma kallikrein. The substrate consists of a tripeptide moiety (Benzoyl-Pro-Phe-Arg) coupled to a chromophore, p-nitroaniline (pNA), via an amide bond.

-

Specificity: The Arg-pNA bond is highly susceptible to tryptic cleavage. The Pro-Phe-Arg sequence specifically targets the S1-S3 subsites of plasma kallikrein, providing selectivity over other serine proteases (though cross-reactivity with trypsin and plasmin exists).

-

The Shift: Intact Chromozym PK is colorless. Upon hydrolysis, free pNA is released. pNA has a distinct absorbance maximum (

) at 405 nm (yellow), allowing for continuous spectrophotometric monitoring.

Kinetic Pathway

The reaction follows a standard two-step acyl-enzyme mechanism common to serine proteases:

-

Michaelis Complex (

): Kallikrein binds Chromozym PK. -

Acylation: The peptide bond breaks; pNA is released; the enzyme becomes acylated.

-

Deacylation: Water attacks the acyl-enzyme intermediate, regenerating free Kallikrein.

Figure 1: Kinetic mechanism of Chromozym PK hydrolysis. The release of P1 (p-nitroaniline) is the rate-limiting detection step.

Critical Kinetic Parameters & Optimization

To obtain reproducible data, the following physicochemical parameters must be controlled.

The Extinction Coefficient ( )

The accuracy of this assay relies entirely on the molar extinction coefficient of pNA.

-

Standard Value:

. -

The Trap: The

of pNA is pH and temperature dependent . It is also sensitive to ionic strength (red-shift effect).[1] -

Recommendation: Do not rely solely on literature values. Generate a pNA standard curve in your specific assay buffer to determine the exact

for your system.

Optimization Table

| Parameter | Optimal Range | Technical Rationale |

| Wavelength | 405 nm | Peak absorbance of free pNA; intact substrate has negligible absorbance here. |

| pH | 7.8 – 8.2 | Histidine-57 in the catalytic triad must be deprotonated for nucleophilic attack. pH < 7.0 drastically reduces |

| Buffer | Tris-HCl (50 mM) | Phosphate buffers can precipitate if metal ions (like Zn²⁺) are present in plasma samples. |

| Ionic Strength | 0.15 M NaCl | Mimics physiological conditions; stabilizes the enzyme tertiary structure. |

| Temperature | 37°C (or 25°C) | 37°C is physiological. 25°C is often used for bench stability but results in lower |

Experimental Protocol: Kinetic Assay

Objective: Determine the initial velocity (

Reagents Preparation

-

Assay Buffer: 50 mM Tris-HCl, 0.15 M NaCl, pH 7.8 (at 37°C).

-

Note: Adjust pH at the temperature of use.[2] Tris has a high thermal coefficient (

).

-

-

Chromozym PK Stock (1.5 mM): Reconstitute 20 mg Chromozym PK (MW ~702.9 Da) in ~19 mL deionized water.

-

Storage: Stable for 4 weeks at 4°C. Avoid repeated freeze-thaw cycles.

-

-

Enzyme Solution: Plasma Kallikrein diluted in Assay Buffer to ~0.5 - 1.0 U/mL. Keep on ice.

Assay Workflow

This protocol uses a "Start with Enzyme" approach to ensure rapid mixing.

Figure 2: Step-by-step workflow for the kinetic assay.

Data Analysis & Calculation

Calculate the activity using the Beer-Lambert Law derived formula:

- : Slope of the linear portion of the curve.

- : Total reaction volume (e.g., 1.0 mL).

- : Extinction coefficient (use 9.8 mM⁻¹cm⁻¹ as a baseline if no standard curve is run).

- : Path length (usually 1 cm).

- : Volume of enzyme added (e.g., 0.1 mL).

Determination of and [3]

To characterize the enzyme fully, you must vary the substrate concentration.

-

Range: Prepare Chromozym PK concentrations ranging from

to-

Suggested [S]: 0.05, 0.1, 0.2, 0.4, 0.8, 1.5 mM.

-

-

Plot: Measure

(initial velocity) for each concentration. -

Fit: Non-linear regression is superior to Lineweaver-Burk plots. Fit data to the Michaelis-Menten equation:

Troubleshooting & Validation

-

Non-Linearity: If the absorbance curve flattens within 1-2 minutes, the substrate is being depleted (>10% consumption). Dilute the enzyme and repeat.

-

High Background: If the Blank (buffer + substrate) shows significant

, the substrate may be degraded. Check storage conditions. -

Inhibition Check: To verify specificity, pre-incubate the enzyme with Aprotinin (a strong kallikrein inhibitor). Activity should drop to near zero.

References

-

Lottenberg, R., & Jackson, C. M. (1983).[1] Solution composition dependent variation in extinction coefficients for p-nitroaniline. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 558–564. Retrieved from [Link]

-

Levison, P. R., & Tomalin, G. (1982).[3] A comparison of the catalytic activities of human plasma kallikreins I and II. Biochemical Journal, 207(1), 97–100.[3] Retrieved from [Link]

Sources

- 1. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 3. A comparison of the catalytic activities of human plasma kallikreins I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Preparation and Optimization of Chromozym PK Stock Solutions

Abstract

This technical guide provides a rigorous protocol for the preparation, validation, and storage of Chromozym PK (Benzoyl-Pro-Phe-Arg-4-nitroanilide acetate) stock solutions. Designed for researchers quantifying plasma kallikrein levels, this document synthesizes manufacturer specifications with field-proven optimization strategies to minimize background hydrolysis and ensure assay reproducibility.

Scientific Background & Mechanism

Chromozym PK is a synthetic chromogenic substrate designed specifically for the kinetic analysis of plasma kallikrein (EC 3.4.21.34).

Mechanism of Action

The assay relies on the amidolytic activity of kallikrein.[1][2] The enzyme cleaves the amide bond between the arginine residue and the 4-nitroaniline (pNA) group.

-

Substrate (Colorless): Bz-Pro-Phe-Arg-pNA

-

Product (Yellow): Free 4-nitroaniline (pNA) + Residual Peptide

The rate of pNA release is directly proportional to the kallikrein activity and is monitored photometrically at 405 nm .[3][4]

Reaction Pathway Diagram

The following diagram illustrates the enzymatic cleavage process.

Figure 1: Enzymatic hydrolysis of Chromozym PK by Plasma Kallikrein.

Material Specifications

Ensure all reagents meet the following criteria before proceeding.

| Parameter | Specification | Notes |

| Chemical Name | Benzoyl-Pro-Phe-Arg-4-nitroanilide acetate | |

| Molecular Weight | 702.9 g/mol | Includes acetate counter-ion |

| Formula | ||

| Purity (HPLC) | Free pNA must be | |

| Solubility | Soluble in water | No DMSO/Ethanol required |

| Appearance | White to yellowish powder | |

| Storage (Powder) | Room Temperature (15–25°C) | Desiccate if seal is broken |

Protocol: Preparation of Stock Solution

Target Concentration: 1.5 mM (Standard Stock) Working Concentration: ~0.5 mM (After dilution in assay)

Reagent Requirements

-

Chromozym PK Powder: Typically supplied in 20 mg vials or specific molar quantities (e.g., 5 µmol).

-

Solvent: HPLC-grade water or sterile distilled water (

).-

Critical: Do not use tap water or water with high metal ion content, as this may affect enzyme kinetics later.

-

Calculation Logic

To prepare a specific concentration (

Example for a 20 mg vial to create a 1.5 mM solution:

Note: Roche/Sigma vials are often sold by unit quantity (e.g., 5 µmol/vial).

-

If the vial contains 5 µmol : Add 3.33 mL of water to achieve 1.5 mM .

Step-by-Step Procedure

-

Equilibration: Allow the Chromozym PK vial to reach room temperature before opening to prevent condensation.

-

Solvent Addition:

-

Pipette the calculated volume of HPLC-grade water directly into the vial.

-

Standard: For a 5 µmol vial, add 3.33 mL water.

-

-

Dissolution:

-

Close the vial cap tightly.

-

Vortex gently for 15–30 seconds.

-

Invert the tube 3–4 times to ensure no powder remains in the cap.

-

Visual Check: The solution should be clear and colorless. A faint yellow tint is acceptable (background pNA), but deep yellow indicates degradation.

-

-

Aliquoting (Optional but Recommended):

-

If not using the entire stock within 4 weeks, aliquot into dark microcentrifuge tubes (e.g., 500 µL each) to avoid repeated contamination risks.

-

Workflow Diagram

Figure 2: Preparation workflow for Chromozym PK stock solution.

Quality Control & Validation (Self-Validating System)

To ensure the trustworthiness of your stock solution, perform a System Suitability Test immediately after preparation.

Background Absorbance Check

High background absorbance indicates spontaneous hydrolysis (degradation) of the substrate.

-

Blank the instrument with pure water.

-

Measure the absorbance of the 1.5 mM stock solution .

-

Acceptance Criteria:

- (Ideal is near 0).[5]

-

If

, the free pNA content is likely

Contamination Check

Chromozym PK is a peptide derivative and can be a food source for bacteria. Bacterial growth will cause turbidity and enzymatic degradation.

-

Visual: Inspect for cloudiness before every use.

-

Prevention: Always use sterile pipette tips.

Storage and Stability

Proper storage is critical to prevent the cleavage of the pNA group without enzyme presence.

| State | Temperature | Stability | Notes |

| Lyophilized Powder | 15–25°C | See Expiry | Keep dry. |

| Stock Solution (1.5 mM) | 2–8°C | 4 Weeks | Do NOT freeze repeatedly. |

| Stock Solution (-20°C) | -20°C | > 2 Months | Aliquot to avoid freeze-thaw cycles. |

Note on Freezing: While Roche indicates stability at 2-8°C, long-term storage is best achieved at -20°C in aliquots. However, repeated freeze-thaw cycles can accelerate hydrolysis.

Application Example: Plasma Kallikrein Assay

To use the stock solution in a standard assay:

-

Buffer: Tris-Imidazole buffer (pH 7.9) with NaCl.

-

Activation: Pre-incubate plasma with Prekallikrein Activator (e.g., Dextran Sulfate or Ellagic Acid) if measuring Prekallikrein.

-

Reaction:

-

Sample: 0.1 mL

-

Buffer: 1.5 mL

-

Chromozym PK Stock: 0.2 mL

-

-

Measurement: Record

at 405 nm.

References

- Friberger, P. (1982). Chromogenic Peptide Substrates: Their Use for the Assay of Factors in the Fibrinolytic and Plasma Kallikrein-Kinin Systems. Scandinavian Journal of Clinical and Laboratory Investigation, 42(sup162), 1-298.

Sources

- 1. karger.com [karger.com]

- 2. Assaying plasma prekallikrein (PPK) by a chromogenic based method: analytical considerations and reference values in healthy adults, the pregnant woman, and the neonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. diapharma.com [diapharma.com]

- 4. coachrom.com [coachrom.com]

- 5. Chromozym PK 90% (enzymatic), powder, pkg of 20 mg | Sigma-Aldrich [sigmaaldrich.com]

Application Note: Optimization of Chromozym PK Buffer Conditions for Plasma Kallikrein Kinetics

Abstract & Introduction

In the development of serine protease assays, specifically for Plasma Kallikrein (PK) , the stability and specificity of the reaction environment are as critical as the substrate itself. Chromozym PK (Benzoyl-Pro-Phe-Arg-p-nitroanilide acetate) is a chromogenic substrate designed to mimic the cleavage site of kallikrein's natural substrates. Upon hydrolysis, it releases 4-nitroaniline (pNA) , a yellow chromophore measurable at 405 nm.

While standard protocols exist, they often overlook thermodynamic nuances that lead to assay drift—specifically the temperature dependence of Tris buffers and the ionic strength requirements for optimal enzyme turnover (

Biochemical Mechanism

Understanding the molecular event is the first step in optimization. Plasma Kallikrein recognizes the tripeptide sequence (Pro-Phe-Arg).[1][2] The enzymatic hydrolysis occurs at the amide bond between Arginine and the p-nitroaniline group.

Reaction Pathway Diagram

Caption: Figure 1. Enzymatic hydrolysis mechanism of Chromozym PK by Plasma Kallikrein. The release of pNA allows for kinetic monitoring.[2][3][4]

Critical Buffer Parameters (The "Why")

The Tris-Temperature Trap

Most protocols recommend Tris-HCl at pH 7.8–7.9. However, Tris has a high temperature coefficient (

-

The Error: A buffer adjusted to pH 7.8 at 25°C (room temp) will drop to approximately pH 7.44 at 37°C (physiological assay temp).

-

The Fix: To achieve the optimal pH of 7.9 at 37°C, the buffer must be adjusted to pH 8.2–8.3 at 25°C .

Ionic Strength & Activators

-

NaCl (Ionic Strength): Kallikrein activity is sensitive to ionic strength. A concentration of 100 mM NaCl mimics physiological conditions and prevents non-specific adsorption of the enzyme to cuvette walls.

-

Magnesium (Mg²⁺): Unlike some serine proteases, Plasma Kallikrein is activated by divalent cations. Roche data indicates an activation

for Mg²⁺ of 3.0 mM.[5] Therefore, EDTA should be avoided in the reaction buffer unless specifically testing for inhibition, and MgCl₂ should be included.

Optimized Reagent Preparation

Reagents Required[2][4][5][7][8][9]

-

Chromozym PK: (Roche/Sigma-Aldrich Cat. No. 10378445001)[5][6]

-

NaCl: Analytical grade.

-

MgCl₂: For activation.

-

Stopping Solution: 20% Acetic Acid (for endpoint assays).

Table 1: Optimized Buffer Composition (Assay Buffer)

| Component | Concentration | Function |

| Tris-HCl | 50 mM | Primary buffering agent. |

| NaCl | 100 mM | Maintains ionic strength; stabilizes enzyme. |

| MgCl₂ | 5 mM | Allosteric activator for maximal turnover. |

| pH | 7.9 (at 37°C) | Optimal catalytic environment. (Adjust to pH 8.25 at 25°C) |

Substrate Stock Solution[10]

-

Dissolve 20 mg Chromozym PK in 21.8 mL of ultrapure water to achieve a 1.3 mM stock solution.

-

Storage: Stable for 4 weeks at 2–8°C. Do not freeze repeatedly.

Experimental Protocol: Kinetic Assay

This protocol uses a "Self-Validating" design where a standard curve is not strictly necessary if the extinction coefficient is known, but a pNA standard is recommended for absolute accuracy.

Assay Workflow Diagram

Caption: Figure 2. Step-by-step kinetic workflow for Chromozym PK assay.

Detailed Steps

-

Instrument Setup: Set spectrophotometer to 405 nm and thermostat cuvette holder to 37°C .

-

Blank Preparation: Pipette 1.00 mL of Optimized Assay Buffer into a cuvette.

-

Sample Addition: Add 0.05 mL (50 µL) of Plasma/Enzyme solution. Mix and incubate for 1 minute at 37°C.

-

Note: If using Citrated Plasma, ensure it is diluted (typically 1:10 or 1:20) in buffer to bring activity within linear range.

-

-

Reaction Initiation: Add 0.10 mL (100 µL) of Chromozym PK stock (1.3 mM).

-

Measurement: Immediately mix (inversion or plastic paddle) and record absorbance at 405 nm every 30 seconds for 5–10 minutes.

-

Calculation: Determine

from the linear portion of the curve.

Calculation of Activity

Using the molar extinction coefficient (

- = 1.15 mL

- = 0.05 mL

- = 1 cm (light path)

- = 10.4

(Note: Verify

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Non-Linear Kinetics | Substrate depletion or Enzyme instability. | Dilute sample further. Ensure buffer contains 100 mM NaCl. |

| High Background | Spontaneous hydrolysis or turbidity. | Check substrate solution clarity. Filter buffer (0.22 µm). |

| Low Activity | Incorrect pH at 37°C. | Crucial: Did you adjust Tris pH at 25°C to 8.2? If adjusted to 7.8 at 25°C, the assay is running at pH 7.[2][3][7]4. |

| Drift | Temperature fluctuation. | Pre-warm all reagents. Cold substrate added to warm buffer causes transient temp drops. |

References

-

Roche Diagnostics. (2023). Chromozym PK Product Information Sheet. Sigma-Aldrich.[6]

-

Gallimore, M. J., et al. (1982).[7] Simple chromogenic peptide substrate assays for determining prekallikrein, kallikrein inhibitor and kallikrein-like activity in human plasma.[4][7] Thrombosis Research, 25(4), 293-298.

-

Friberger, P. (1982). Chromogenic peptide substrates. Their use for the assay of factors in the fibrinolytic and the plasma kallikrein-kinin systems. Scandinavian Journal of Clinical and Laboratory Investigation. Supplementum, 162, 1-298.

-

Thermo Fisher Scientific. (2023). Extinction Coefficients and Protein Determination.

Sources

- 1. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. endotell.ch [endotell.ch]

- 3. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 4. One moment, please... [coachrom.com]

- 5. Chromozym PK 90% (enzymatic), powder, pkg of 20 mg | Sigma-Aldrich [sigmaaldrich.com]

- 6. Chromozym PL 90%, powder, pkg of 20 mg | Sigma-Aldrich [sigmaaldrich.com]

- 7. diapharma.com [diapharma.com]

Chromozym PK extinction coefficient at 405 nm

Executive Summary